

Synthesis of Bromoethane from Ethanol and Hydrobromic Acid: A Technical Guide

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Compound of Interest

Compound Name: Bromoethane

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **bromoethane** from ethanol and hydrobromic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the underlying nucleophilic substitution reaction mechanism, offers a variety of experimental protocols, and presents quantitative data on reaction yields and product purity. Furthermore, it includes detailed workflows for the synthesis and purification of **bromoethane**, supported by visual diagrams to enhance understanding.

Introduction

Bromoethane (C_2H_5Br), also known as ethyl bromide, is a versatile alkylating agent widely employed in organic synthesis.^[1] Its primary application lies in the introduction of an ethyl group to various nucleophiles, a critical step in the manufacturing of pharmaceuticals, agrochemicals, and dyes.^[1] The synthesis of **bromoethane** from ethanol and hydrobromic acid is a classic and industrially significant nucleophilic substitution reaction.^{[2][3]} This method is favored for its scalability and the use of relatively low-cost starting materials.^[4] This guide will explore the core principles and practical methodologies for this chemical transformation.

Reaction Mechanism and Principles

The reaction of ethanol with hydrobromic acid to form **bromoethane** proceeds via a nucleophilic substitution mechanism, specifically an S_N2 pathway for this primary alcohol.^{[3][4]}

The overall reaction is as follows:



The mechanism can be broken down into two key steps:

- **Protonation of the Hydroxyl Group:** The acidic hydrogen from hydrobromic acid protonates the hydroxyl group of ethanol.^[2] This is a crucial activation step, as it converts the poor leaving group (-OH) into a good leaving group (H₂O).^[2]
- **Nucleophilic Attack by Bromide:** The bromide ion (Br⁻), a strong nucleophile, attacks the electrophilic carbon atom bonded to the leaving group.^{[2][3]} This attack occurs from the backside, leading to the simultaneous breaking of the carbon-oxygen bond and the formation of the carbon-bromine bond.^[3]

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Experimental Protocols

Several methods exist for the synthesis of **bromoethane** from ethanol. The primary variation lies in the source of hydrobromic acid, which can be supplied directly or generated in situ.

Protocol 1: Using Concentrated Hydrobromic Acid

This method involves the direct reaction of ethanol with concentrated aqueous HBr.

Materials:

- Ethanol (95%)
- Concentrated Hydrobromic Acid (48%)
- Protonic acid catalyst or ionic liquid (optional)

Procedure:

- In a round-bottom flask, combine 270 g of 60% hydrobromic acid and 40 g of a protonic acid catalyst.[\[6\]](#)
- Maintain the temperature at approximately 30°C while stirring.[\[6\]](#)
- Slowly add 120 g of 95% ethanol to the mixture.[\[6\]](#)
- Seal the reaction flask and place it in a water bath, continuing to stir as the temperature rises to a boil for one hour.[\[6\]](#)
- The **bromoethane** product is then isolated via distillation.[\[6\]](#)

Protocol 2: In Situ Generation of HBr from KBr and H₂SO₄

This is a common laboratory-scale method where HBr is generated directly in the reaction flask.

Materials:

- Ethanol
- Potassium Bromide (KBr)
- Concentrated Sulfuric Acid (H₂SO₄)
- Anti-bumping granules

Procedure:

- Place 7 cm³ of ethanol, 3 cm³ of concentrated H₂SO₄, and 12 g of KBr in a round-bottom flask.[\[7\]](#)
- Add a few anti-bumping granules to ensure smooth boiling.[\[5\]](#)[\[7\]](#)
- Gently reflux the mixture for 10 minutes.[\[7\]](#)

- Set up the apparatus for distillation and distill the **bromoethane**, which has a boiling point of 38°C.[7]
- Due to its volatility, the product should be collected under ice-cold water.[5][8]

Purification of Bromoethane

The crude **bromoethane** obtained from the synthesis contains several impurities, including unreacted ethanol, HBr, bromine, and sulfur dioxide (if H₂SO₄ is used).[8][9] A multi-step purification process is necessary to obtain a high-purity product.

Purification Workflow:

- **Water Wash:** The crude product is first washed with water in a separating funnel to remove the majority of water-soluble impurities like HBr and ethanol.[9]
- **Neutralization:** To remove any remaining acidic impurities, the **bromoethane** is washed with a dilute solution of sodium carbonate or sodium bicarbonate until effervescence ceases.[8][9]
- **Final Water Wash:** A subsequent wash with water removes any residual inorganic salts from the neutralization step.[8]
- **Drying:** The organic layer is separated and dried using an anhydrous drying agent such as calcium chloride.[8][9]
- **Fractional Distillation:** The final purification step is fractional distillation, collecting the fraction that distills between 35 and 40°C.[8][9]

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Quantitative Data

The efficiency of **bromoethane** synthesis can be evaluated based on reaction yield and product purity. The following tables summarize key quantitative data from various sources.

Table 1: Reactant Quantities and Yields

Method	Ethanol	HBr Source	H ₂ SO ₄	Yield	Reference
Industrial Process	557 kg (95%)	1610 kg (48% HBr)	-	90-96%	[4]
Lab Protocol 1	120 g (95%)	270 g (60% HBr)	-	~93%	[6]
Lab Protocol 2	7 cm ³	12 g KBr	3 cm ³	Not specified	[7]
Example Calculation	5.00 g	Excess HBr	-	86.1%	[10]

Table 2: Physical and Purity Specifications

Property	Value	Reference
Purity (Industrial)	98-99%	[4]
Purity (Commercial)	≥99.0%	[1][11]
Boiling Point	38-40°C	[1][7]
Density	1.46 g/mL at 20°C	[4]
Solubility in Water	0.914 g/100 mL at 20°C	[4]
Refractive Index	1.423 at 20°C	[4]

Safety Considerations

- **Flammability:** **Bromoethane** is highly flammable, and its vapors can form explosive mixtures with air.[1] All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.
- **Corrosivity:** Concentrated sulfuric and hydrobromic acids are corrosive and must be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. [7]
- **Toxicity:** **Bromoethane** is toxic by inhalation.[11]

Alternative Synthesis Routes

While the reaction of ethanol with HBr is common, other methods for **bromoethane** synthesis exist:

- Addition of HBr to Ethene: $\text{H}_2\text{C}=\text{CH}_2 + \text{HBr} \rightarrow \text{H}_3\text{C}-\text{CH}_2\text{Br}$. This is a primary industrial method.[\[12\]](#)[\[13\]](#)
- Reaction with Phosphorus Tribromide (PBr_3): $3\text{C}_2\text{H}_5\text{OH} + \text{PBr}_3 \rightarrow 3\text{C}_2\text{H}_5\text{Br} + \text{H}_3\text{PO}_3$. This method can offer higher efficiency and yield.[\[2\]](#)
- Refluxing with Phosphorus and Bromine: This method generates PBr_3 in situ.[\[12\]](#)

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Conclusion

The synthesis of **bromoethane** from ethanol and hydrobromic acid is a robust and well-established method. By understanding the underlying $\text{S}_\text{N}2$ mechanism, adhering to detailed experimental and purification protocols, and being mindful of safety precautions, researchers can reliably produce high-purity **bromoethane** for a variety of applications in organic synthesis. The choice between using concentrated HBr directly or generating it in situ will depend on the scale of the reaction and available resources. For industrial-scale production, the direct addition of HBr to ethene is also a highly efficient alternative.

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